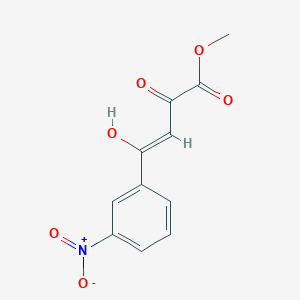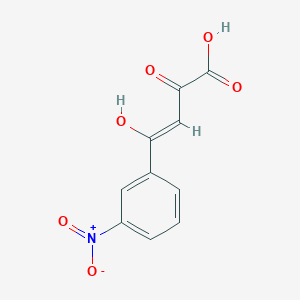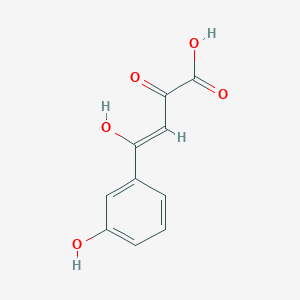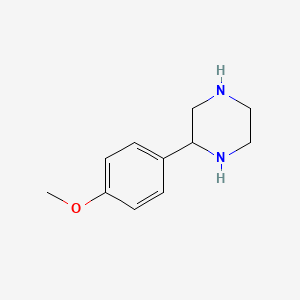
2-(4-Methoxyphenyl)piperazine
Overview
Description
“2-(4-Methoxyphenyl)piperazine” is a compound that is part of the piperazine class of chemicals . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives, including “2-(4-Methoxyphenyl)piperazine”, has been reported in various methods. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “2-(4-Methoxyphenyl)piperazine” has been analyzed using various techniques. The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties, and UV–Vis spectral analysis of isomers of the N-(4-methoxyphenyl) piperazine molecule were predicted using the density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods .Chemical Reactions Analysis
The chemical reactions involving “2-(4-Methoxyphenyl)piperazine” have been studied. For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Methoxyphenyl)piperazine” have been analyzed using various techniques. The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties, and UV–Vis spectral analysis of isomers of the N-(4-methoxyphenyl) piperazine molecule were predicted using the density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods .Scientific Research Applications
Acetylcholinesterase Inhibitors
“2-(4-Methoxyphenyl)piperazine” has been used in the synthesis of compounds that act as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter, and their inhibition can help increase acetylcholine levels. This is particularly relevant in the treatment of Alzheimer’s disease, which is characterized by a decrease in cholinergic transmission .
Anticancer Chemotherapeutics
A piperazine derivative, 1-[2-(Allylthio)benzoyl]-4-(4-methoxyphenyl)piperazine (CB01), has shown potential as an anticancer chemotherapeutic . It was found to be highly cytotoxic to glioblastoma (U87) and cervix cancer (HeLa) cells, inducing apoptosis and stimulating the intrinsic mitochondrial signaling pathway .
Functionalization of Pyrazolylvinyl Ketones
“2-(4-Methoxyphenyl)piperazine” can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . This reaction is a powerful tool for the construction of carbon-nitrogen bonds, which are prevalent in many biologically active compounds .
Preparation of Cyclic Amine Substituted Tröger’s Base Derivatives
Tröger’s base is a polycyclic compound with a unique structure that has found applications in various fields such as catalysis, molecular recognition, and materials science. “2-(4-Methoxyphenyl)piperazine” can be used to prepare cyclic amine substituted Tröger’s base derivatives .
Preparation of Functionalized Bis(Mercaptoimidazolyl)borates
“2-(4-Methoxyphenyl)piperazine” can be used to prepare functionalized bis(mercaptoimidazolyl)borates by reacting with the activated ester, [(1-methyl-2-mercaptoimidazol-5-yl)carbonyl]succinimide . These borates are versatile ligands in coordination chemistry and have been used in various catalytic transformations .
Treatment of Metastatic Breast Cancer
Compounds containing “2-(4-Methoxyphenyl)piperazine” have been approved for the treatment of metastatic breast cancer . These compounds bind to the kinase-inactive conformation, inhibiting the activity of cyclin-dependent kinases, which are key regulators of cell cycle progression .
Mechanism of Action
Target of Action
2-(4-Methoxyphenyl)piperazine, also known as para-Methoxyphenylpiperazine (MeOPP), primarily targets the monoamine neurotransmitters . It has been found to inhibit the reuptake and induce the release of these neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines .
Mode of Action
The compound interacts with its targets by inhibiting the reuptake and inducing the release of the monoamine neurotransmitters . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . MeOPP has also been demonstrated to act as a nonselective serotonin receptor agonist .
Biochemical Pathways
The affected biochemical pathways primarily involve the signaling of monoamine neurotransmitters. By inhibiting the reuptake and inducing the release of these neurotransmitters, MeOPP can enhance their signaling and influence various physiological processes regulated by these neurotransmitters .
Pharmacokinetics
The pharmacokinetics of MeOPP involve hepatic metabolism and renal excretion . These processes play a crucial role in determining the bioavailability of the compound.
Result of Action
The molecular and cellular effects of MeOPP’s action primarily involve enhanced signaling of monoamine neurotransmitters. This can result in various physiological effects, depending on the specific neurotransmitters involved and the physiological processes they regulate .
Action Environment
The action, efficacy, and stability of MeOPP can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, the presence of other substances can influence the compound’s action and efficacy. For example, MeOPP is often mixed with stimulant piperazine derivatives such as benzylpiperazine (BZP) for a combined effect .
Safety and Hazards
“2-(4-Methoxyphenyl)piperazine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
There is ongoing research into the potential uses of “2-(4-Methoxyphenyl)piperazine” and its derivatives. For instance, a novel compound containing the piperazine derivative was tested on glioblastoma (U87) and cervix cancer (HeLa) cells, showing promising results . Furthermore, new piperazine derivatives are being developed as therapeutic agents .
properties
IUPAC Name |
2-(4-methoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKLSJITWMAFRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378063 | |
| Record name | 2-(4-methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)piperazine | |
CAS RN |
91517-26-9, 137684-21-0 | |
| Record name | 2-(4-methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 137684-21-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



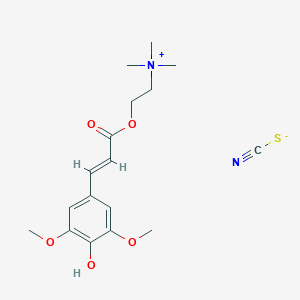
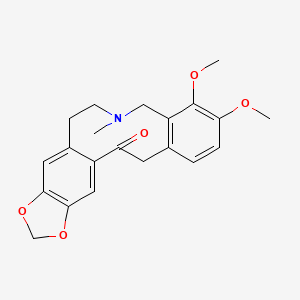
![(1R,2R,7S,10R,13R,18R,19R)-18-(furan-3-yl)-9,9,13,19-tetramethyl-4,8,17-trioxapentacyclo[11.8.0.02,7.02,10.014,19]henicos-14-ene-5,12,16-trione](/img/structure/B7765825.png)
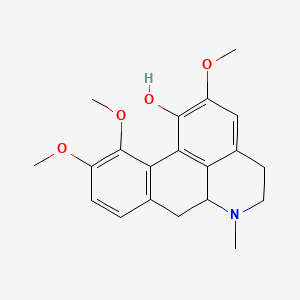



![tert-butyl N-[3-(1-hydroxyethyl)phenyl]carbamate](/img/structure/B7765863.png)
![Methyl 4-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2,4-dioxobutanoate](/img/structure/B7765869.png)
